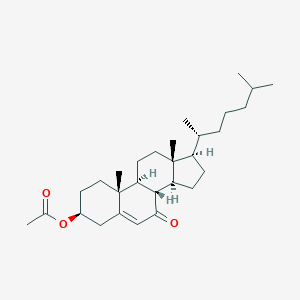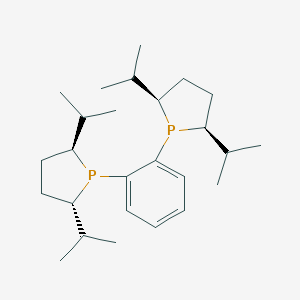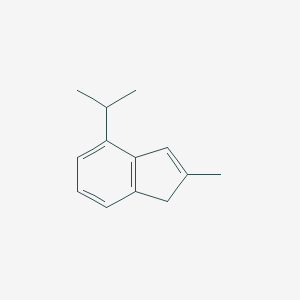
4-Isopropyl-2-methyl-1H-indene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Isopropyl-2-methyl-1H-indene is a chemical compound that belongs to the family of indenes. It is a colorless liquid that is widely used in the field of scientific research.
Wirkmechanismus
The mechanism of action of 4-Isopropyl-2-methyl-1H-indene is not fully understood. However, it is believed to act as an electrophile, reacting with nucleophiles to form adducts. It has also been shown to undergo oxidation and reduction reactions.
Biochemische Und Physiologische Effekte
There is limited research on the biochemical and physiological effects of 4-Isopropyl-2-methyl-1H-indene. However, it has been shown to have anti-inflammatory and analgesic effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-Isopropyl-2-methyl-1H-indene in lab experiments include its availability, low cost, and ease of synthesis. However, its limited solubility in water and low reactivity with some nucleophiles may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 4-Isopropyl-2-methyl-1H-indene. These include the development of new synthesis methods, the study of its mechanism of action, and the investigation of its potential as a pharmaceutical agent. Additionally, further research is needed to fully understand its biochemical and physiological effects.
Conclusion:
In conclusion, 4-Isopropyl-2-methyl-1H-indene is a chemical compound that has been widely used in the field of scientific research. Its unique properties make it a valuable starting material for the synthesis of various organic compounds. While there is limited research on its biochemical and physiological effects, it has shown promise as an anti-inflammatory and analgesic agent in animal models. Further research is needed to fully understand its mechanism of action and potential as a pharmaceutical agent.
Wissenschaftliche Forschungsanwendungen
4-Isopropyl-2-methyl-1H-indene has been widely used in the field of scientific research due to its unique properties. It has been used as a starting material for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It has also been used as a probe molecule in the study of chemical reactions and mechanisms.
Eigenschaften
CAS-Nummer |
152686-00-5 |
|---|---|
Produktname |
4-Isopropyl-2-methyl-1H-indene |
Molekularformel |
C13H16 |
Molekulargewicht |
172.27 g/mol |
IUPAC-Name |
2-methyl-4-propan-2-yl-1H-indene |
InChI |
InChI=1S/C13H16/c1-9(2)12-6-4-5-11-7-10(3)8-13(11)12/h4-6,8-9H,7H2,1-3H3 |
InChI-Schlüssel |
BMMFBNMQSNJLPO-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C1)C=CC=C2C(C)C |
Kanonische SMILES |
CC1=CC2=C(C1)C=CC=C2C(C)C |
Synonyme |
1H-Indene,2-methyl-4-(1-methylethyl)-(9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

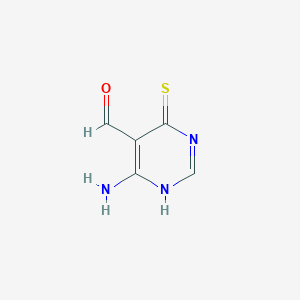
![[4-(1H-pyrazol-1-yl)phenyl]acetonitrile](/img/structure/B133141.png)
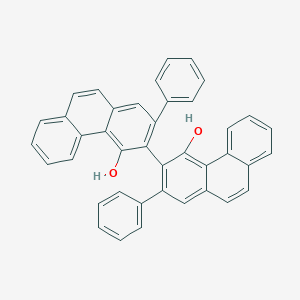
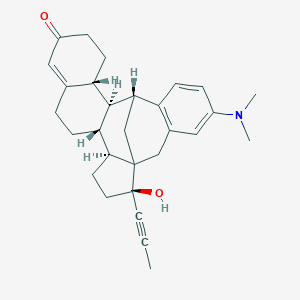
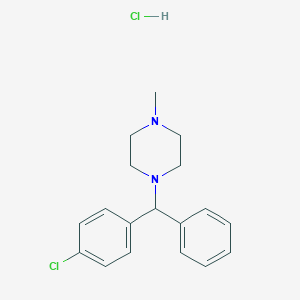
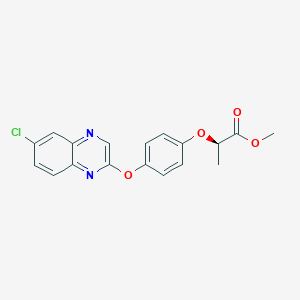
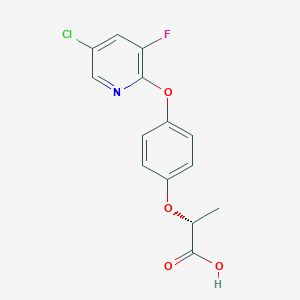
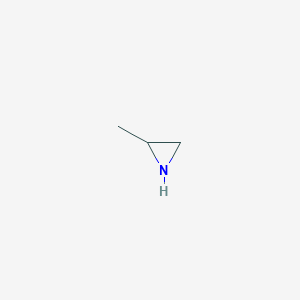
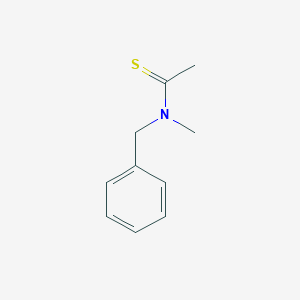
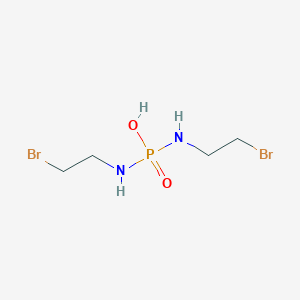
![2-(4-Bromophenyl)propanoic acid (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) ester](/img/structure/B133180.png)
![ethyl 4-acetyl-5-[(acetyloxy)methyl]-3-methyl-1H-pyrrole-2-carboxylate](/img/structure/B133184.png)
